2-amino-6-tert-butylpyrimidin-4(3H)-one
Overview
Description
The compound "2-amino-6-tert-butylpyrimidin-4(3H)-one" is a pyrimidine derivative, which is a class of organic compounds with a heterocyclic aromatic ring structure composed of nitrogen and carbon atoms. Pyrimidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities and chemical properties.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various starting materials. For instance, the synthesis of 2-aminopyrimidine derivatives has been reported to involve the use of zinc porphyrins with bulky substituents, which are synthesized in high yield and show variable UV/vis spectra in solution, indicating supramolecular aggregation . Another synthesis approach involves the reaction of tert-butyl isocyanide and dimethyl acetylene dicarboxylate with 1,3-diphenylpropane-1,3-dione, leading to stable pyrimidine derivatives with potential biological activity .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a six-membered ring containing two nitrogen atoms. X-ray crystallography has been used to determine the structure of these compounds, revealing intramolecular hydrogen bonding and pi-pi interactions that stabilize the molecule . The presence of tert-butyl groups can influence the overall molecular geometry and the potential for supramolecular interactions.
Chemical Reactions Analysis
Pyrimidine derivatives can participate in various chemical reactions, including the formation of supramolecular arrays through hydrogen bonding and pi-stacking interactions . These interactions are crucial for the self-assembly of molecules into larger structures, which can have significant implications for their chemical reactivity and potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and substituents. For example, the presence of tert-butyl groups can increase the steric bulk and affect the solubility and thermal stability of the compound . The electronic properties, such as absorption spectra, can also vary depending on the specific substituents and their arrangement on the pyrimidine ring .
Scientific Research Applications
Histamine H4 Receptor Ligands
2-Aminopyrimidines, including derivatives of 2-amino-6-tert-butylpyrimidin-4(3H)-one, have been synthesized as ligands for the histamine H4 receptor. These compounds show potential as anti-inflammatory agents and possess antinociceptive activity in pain models, highlighting their relevance in developing drugs for inflammation and pain management (Altenbach et al., 2008).
Glycosylation Reactions
2,4,6-Tri-tert-butylpyrimidine (TTBP), a compound related to 2-amino-6-tert-butylpyrimidin-4(3H)-one, has been identified as a cost-effective and efficient alternative in glycosylation reactions. This demonstrates the utility of such compounds in complex organic synthesis and pharmaceutical manufacturing (Crich et al., 2001).
Synthesis of Heterocyclic β-Amino Acids
The synthesis of β-amino-5-pyrimidinepropanoic acid and its derivatives, involving compounds like 2-amino-6-tert-butylpyrimidin-4(3H)-one, is crucial for peptide and peptidomimic synthesis. These advancements are significant in the development of new therapeutic agents (Bovy & Rico, 1993).
Biologically Active Compound Development
Research on 2-aminopyrimidin-4(3H)-one derivatives, including 2-amino-6-tert-butylpyrimidin-4(3H)-one, focuses on designing antiviral, antileukemic agents, drugs for hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal drugs. This highlights the compound's versatility in medicinal chemistry (Erkin et al., 2021).
Antimicrobial Activity
Derivatives of 2-amino-6-tert-butylpyrimidin-4(3H)-one exhibit antimicrobial potential against various bacteria and fungi, indicating their importance in developing new antimicrobial agents (Attia et al., 2014).
Synthesis and Structural Analysis
Research into the synthesis, characterization, and structural analysis of compounds related to 2-amino-6-tert-butylpyrimidin-4(3H)-one contributes significantly to understanding chemical bonding, reactivity, and molecular structure. These studies are foundational in developing new chemical entities (Ali et al., 2021).
properties
IUPAC Name |
2-amino-4-tert-butyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-8(2,3)5-4-6(12)11-7(9)10-5/h4H,1-3H3,(H3,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKWJTJJGNNDAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)NC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-6-tert-butylpyrimidin-4(3H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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